2-(金刚烷-1-基)-2-溴乙酸

描述

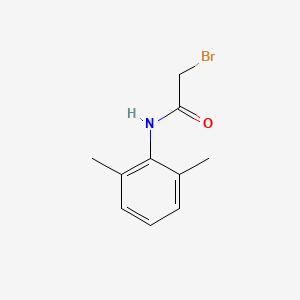

2-(Adamantan-1-yl)-2-bromoacetic acid is a compound that features an adamantane structure, which is a bulky, diamondoid framework consisting of three fused cyclohexane rings in a chair conformation. This structure is known for its high thermal stability and chemical inertness due to its compact and symmetrical shape. The compound also contains a bromoacetic acid moiety, which introduces reactivity through the bromine atom and the carboxylic acid group, making it a potential intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of adamantane derivatives can be complex due to the steric hindrance provided by the adamantane framework. However, the papers provided detail several methods for synthesizing adamantane-containing compounds. For instance, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, leads to various derivatives, including bis(1-adamantyl)acetoacetic acid and its esters and amides . Another approach involves the alkylation of 3-(adamantan-1-yl)-1H-1,2,4-triazole-5-thiol with chloroacetic acid esters . These methods demonstrate the versatility of adamantane chemistry and the potential pathways to synthesize 2-(adamantan-1-yl)-2-bromoacetic acid.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane core. Single-crystal X-ray analysis has been used to confirm the structure of some adamantane-containing compounds, such as N-benzylamide and thiouracil derivatives . The adamantane core imparts a high degree of rigidity to the molecule, which can influence the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, including acylation, alkylation, and electrophilic substitution. The self-acylation of 1-adamantylacetic acid leads to ketene formation, which can react with methanol or primary amines to yield corresponding derivatives . The synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids involves etherification reactions in the presence of concentrated sulfuric acid . These reactions highlight the reactivity of the carboxylic acid and halogen functional groups in the presence of the adamantane core.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the attached functional groups. The melting points of the synthesized compounds can be determined using the open capillary method, and the elemental composition is established through elemental analysis . Spectroscopic methods such as 1H NMR, IR spectrophotometry, and gas chromatography-mass spectrometry are used to confirm the structure and purity of the compounds . The presence of the adamantane core typically results in high thermal stability and resistance to chemical reagents.

科学研究应用

化学转化和性质

2-(金刚烷-1-基)-2-溴乙酸及其衍生物参与各种化学转化,并具有独特的性质。这些化合物通常作为合成更复杂分子的中间体。

咪唑并吡啶的合成:金刚烷衍生物(如 2-(金刚烷-1-基)-2-溴乙酸)对于合成具有相当生理活性的咪唑并吡啶至关重要。它们的性质受分子中取代基的性质显着影响 (Yurchenko 等人,2001)。

螯合应用:该化合物已通过亲核取代反应用于合成新型螯合剂,如 DOTA-单金刚烷-1-酰胺。这些螯合剂在医学成像和放射治疗中具有潜在应用 (Wan 等人,2015)。

金刚烷化水杨酸的产生:金刚烷化合物用于合成各种金刚烷化水杨酸,这可能在制药和材料科学中具有潜在应用 (Shokova & Kovalev, 2021)。

生物和医药潜力

这些化合物已被探索其潜在的生物和医药应用,特别是在新型药物和治疗剂的开发中。

神经和抗糖尿病应用:基于金刚烷的化合物在治疗神经系统疾病、2 型糖尿病方面显示出前景,并具有抗病毒能力。它们在药物设计中的多维价值已得到认可 (Kumar 等人,2015)。

抗癌和抗菌特性:源自 2-(金刚烷-1-基)-2-溴乙酸的某些金刚烷化嘧啶类化合物显示出显着的抗癌和抗菌特性,使其成为进一步医学研究的候选者 (Orzeszko 等人,2004)。

β-氨基酸的合成:通过 2-(金刚烷-1-基)-2-溴乙酸的衍生物促进了新型含金刚烷的 β-氨基酸的合成,这在药物化学中引起兴趣 (Peroković 等人,2012)。

安全和危害

未来方向

属性

IUPAC Name |

2-(1-adamantyl)-2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBVPWDPTCICNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Adamantan-1-yl)-2-bromoacetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)

![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)